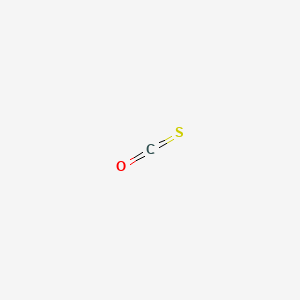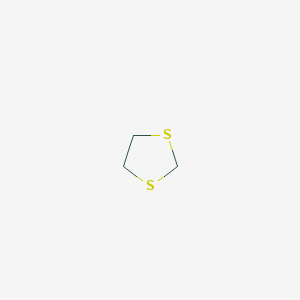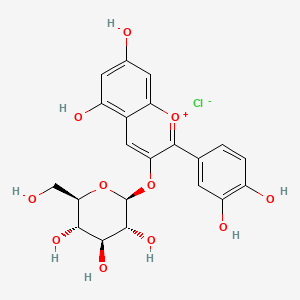
Ara-HA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ara-HA involves the conversion of adenosine to 9-β-D-arabinofuranosyladenine. This process typically includes the following steps:
Protection of Hydroxyl Groups: Adenosine is treated with a protecting group to shield the hydroxyl groups.
Glycosylation: The protected adenosine is then subjected to glycosylation with arabinose.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Glycosylation: Using optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ara-HA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while substitution reactions can yield halogenated derivatives.
Applications De Recherche Scientifique
Ara-HA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Used in the treatment of herpes simplex and varicella zoster infections. It has also been studied for its potential in treating other viral infections.
Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.
Mécanisme D'action
Ara-HA works by interfering with the synthesis of viral DNA. It is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP. This active form inhibits viral DNA polymerase, preventing the replication of viral DNA. This compound is both an inhibitor and a substrate of viral DNA polymerase, leading to the formation of faulty DNA .
Comparaison Avec Des Composés Similaires
Cytarabine (Cytosine arabinoside): Another nucleoside analog used in chemotherapy for leukemia.
Vidarabine: Similar to Ara-HA, vidarabine is used to treat herpes simplex and varicella zoster infections.
Uniqueness: this compound is unique in its specific structure and its ability to cross the blood-brain barrier, making it effective in treating viral infections that affect the central nervous system. Its mechanism of action and the specific pathways it targets also distinguish it from other nucleoside analogs.
Propriétés
Numéro CAS |
24822-51-3 |
|---|---|
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14) |
Clé InChI |
QROZCFCNYCVEDO-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NO |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO |
Synonymes |
ara-HA arabinosyl-N(6)-hydroxyadenine-9-beta-D-arabinofuranosyl-6-hydroxylaminopurine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)
![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)

![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)







